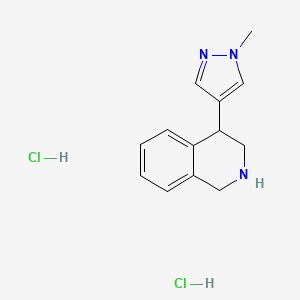

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

While the exact molecular structure of “4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride” is not available, related compounds such as “1-methyl-1h-pyrazole-4-yl methanamine” and “(1-Methyl-1H-pyrazol-4-yl)-acetic acid” have been studied . These compounds contain a 1-methyl-1H-pyrazol-4-yl group, which is likely a key component of the compound .Wissenschaftliche Forschungsanwendungen

Overview

Neuroprotective and Antidepressant Activities

1MeTIQ, an endogenous amine present in the mammalian brain, shares structural similarities with 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Research indicates that 1MeTIQ possesses neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. It has been suggested that its neuroprotective effects may involve MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. Additionally, it demonstrates potential as an antidepressant and antiaddictive drug, highlighting the broader therapeutic potential of THIQ derivatives in neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer Applications

THIQ derivatives, including structures similar to 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, have been explored for their anticancer properties. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery. A comprehensive review covering patents on various therapeutic activities of THIQ derivatives between 2010 and 2015 highlights their success in drug discovery for cancer and CNS disorders. This underscores the promising candidacy of THIQs as novel drugs for cancer treatment with unique mechanisms of action (Singh & Shah, 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit soluble epoxide hydrolases (seh) . sEH is an enzyme that facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .

Mode of Action

Similar compounds have been found to show varying degrees of selectivity towards the seh enzymes . This suggests that “4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride” may interact with its targets in a similar manner.

Biochemical Pathways

The cytochrome P450-mediated polyunsaturated fatty acid epoxide is an important biochemical pathway that mediates inflammation and blood pressure regulation . Inhibition of sEH can affect this pathway and its downstream effects .

Result of Action

Inhibition of seh by similar compounds has been associated with reduced blood pressure elevation and inflammatory roles .

Eigenschaften

IUPAC Name |

4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;;/h2-5,7,9,13-14H,6,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZILEBZHCWCZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CNCC3=CC=CC=C23.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

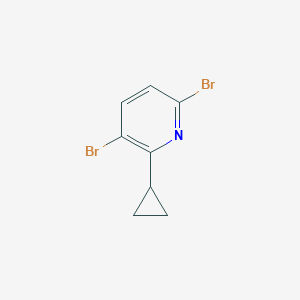

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers](/img/structure/B1435011.png)